

Application Notes and Protocols for MI-503 in Xenograft Models

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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

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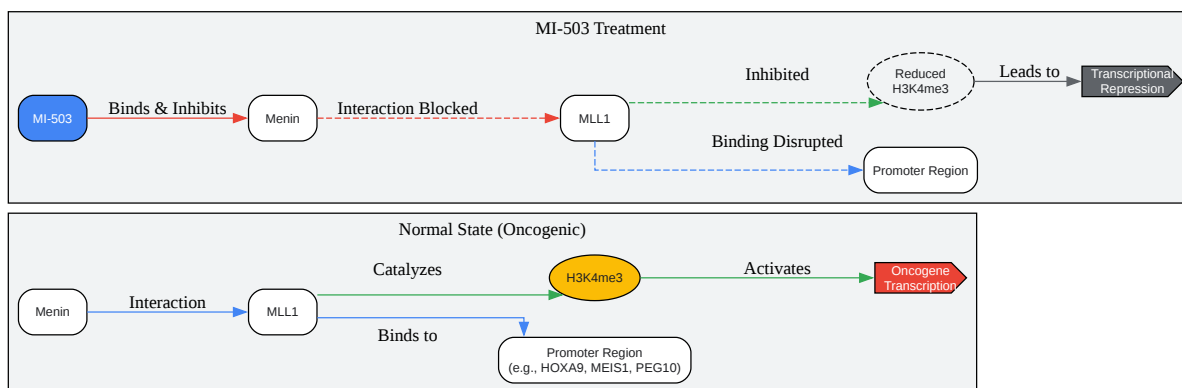
These application notes provide a comprehensive overview of the in vivo application of **MI-503**, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in various cancer xenograft models. The provided protocols are intended to serve as a guide for designing and executing preclinical efficacy studies.

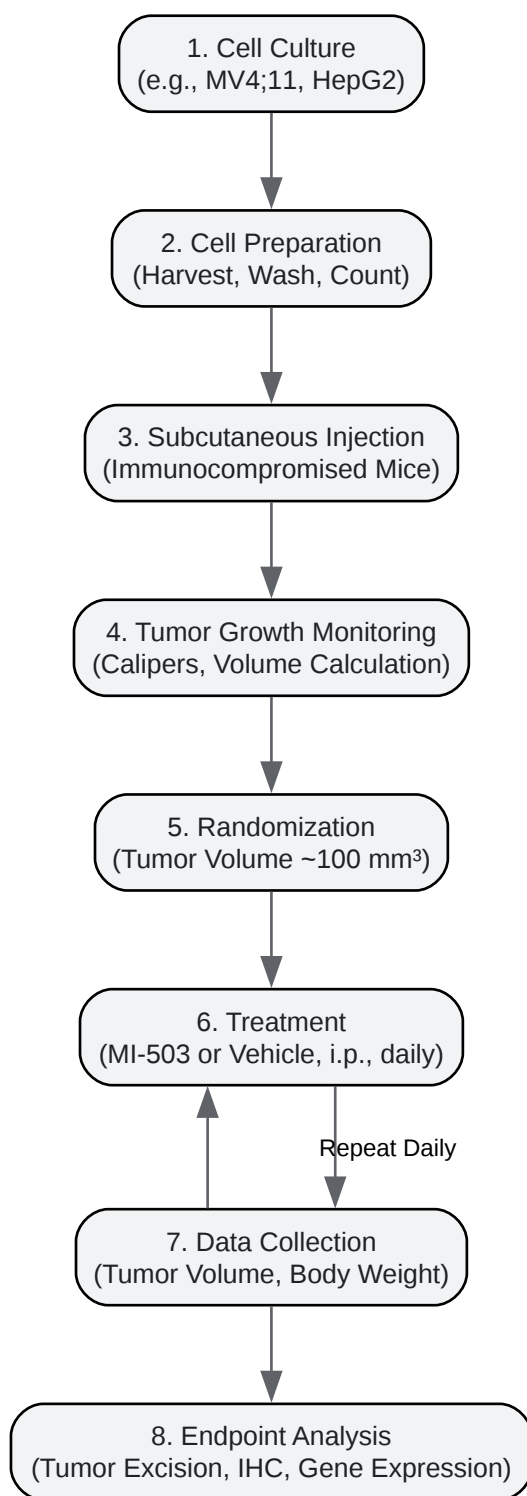
Introduction

MI-503 is a promising therapeutic agent that disrupts the critical protein-protein interaction between Menin and MLL fusion proteins, which are key drivers in certain leukemias and solid tumors.[1] By inhibiting this interaction, **MI-503** effectively represses the transcription of downstream oncogenic target genes, leading to cell differentiation, cell cycle arrest, and apoptosis.[2][3] This document details the established in vivo dosing regimens, administration routes, and experimental protocols for evaluating the anti-tumor efficacy of **MI-503** in xenograft models.

Mechanism of Action: Menin-MLL Inhibition

MI-503 functions by binding to Menin, thereby preventing its interaction with MLL1. This disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation at the promoters of target genes, resulting in their transcriptional repression and subsequent anti-tumor effects.[3][4][5]





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